5-Amino-2-methyl-2-pentanol

Lipophilicity Drug Design ADME Optimization

Sourcing a non-oxidizable amino alcohol for metabolic stability studies? 5-Amino-2-methyl-2-pentanol (CAS 108262-66-4) features a tertiary hydroxyl resistant to alcohol dehydrogenase oxidation, eliminating primary metabolic liabilities of linear analogs. • XLogP3 -0.1 fills the polarity gap between 5-amino-1-pentanol (-0.3) and 5-amino-2-methyl-2-hexanol (+0.4) • Meets Rule of Three for fragment libraries (MW 117.19, 3 rotatable bonds) • Patent-validated pharma intermediate (WO2014/9302 A1, Hoffmann-La Roche) • Validated P450 3A4 probe substrate for biocatalysis. Bulk quantities available.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 108262-66-4
Cat. No. B185641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methyl-2-pentanol
CAS108262-66-4
Synonyms5-AMino-2-Methyl-2-pentanol
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCC(C)(CCCN)O
InChIInChI=1S/C6H15NO/c1-6(2,8)4-3-5-7/h8H,3-5,7H2,1-2H3
InChIKeyHQRGNSMVEPYXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methyl-2-pentanol: Physicochemical & Regulatory Profile


5-Amino-2-methyl-2-pentanol (CAS 108262-66-4), also referred to as 5-amino-2-methylpentan-2-ol, is a C6 amino alcohol bearing a tertiary hydroxyl group at position 2 and a primary amine at position 5 of a branched pentane backbone. Its molecular formula is C6H15NO with a molecular weight of 117.19 g/mol [1]. Computed physicochemical descriptors include an XLogP3 of -0.1, a topological polar surface area (TPSA) of 46.3 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds [1]. Predicted bulk properties include a boiling point of 182.7 ± 23.0 °C and a density of 0.909 ± 0.06 g/cm³ at 20 °C . The compound is classified under GHS as Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and STOT Single Exposure Category 3 (H335), carrying the signal word 'Danger' [1]. It is listed under EC number 864-222-7 and is catalogued across major supplier platforms with a typical purity specification of ≥ 95% [2].

Medicinal chemistry scaffold with a tertiary alcohol handle
Fragment-based library design (MW, LogP, rotatable bond profile)
Biocatalysis and P450 regioselectivity probe substrate

Why 5-Amino-2-methyl-2-pentanol Is Irreplaceable


The amino alcohol class encompasses compounds with diverse connectivity, branching, and functional group positioning. 5-Amino-2-methyl-2-pentanol is distinguished by a tertiary hydroxyl group geminally substituted with a methyl group at C2, combined with a terminal primary amine at C5 [1]. This architecture imparts a unique set of physicochemical properties—including a moderated LogP, reduced rotational freedom, and a specific hydrogen-bonding donor/acceptor profile—that cannot be replicated by linear analogs such as 5-amino-1-pentanol (primary alcohol, terminal amine) or by chain-extended analogs such as 5-amino-2-methyl-2-hexanol and heptaminol [2][3]. The tertiary alcohol confers enhanced resistance to oxidation relative to primary alcohols, while the internal methyl branching modulates lipophilicity and steric environment around the hydroxyl group. These differences directly impact solubility, membrane permeability, metabolic stability, and reactivity in downstream synthetic transformations, meaning that substitution with a generic amino alcohol introduces uncontrolled risk in both research reproducibility and process chemistry [4].

5-Amino-2-methyl-2-pentanol
Tertiary alcohol resists oxidation; primary alcohol analogs may shift metabolic stability
5-Amino-2-methyl-2-pentanol
Intermediate LogP fills a lipophilicity gap; linear analogs may not match permeability-solubility balance
5-Amino-2-methyl-2-pentanol
Patent and biocatalysis precedent exists; chain-extended analogs lack documented pharmaceutical use

5-Amino-2-methyl-2-pentanol vs. In-Class Analogs


Lipophilicity Window Between Linear and Extended Analogs

The XLogP3 of 5-amino-2-methyl-2-pentanol is -0.1 [1], placing it in a narrow lipophilicity band between the more hydrophilic 5-amino-1-pentanol (XLogP3 = -0.3) [2] and the more lipophilic 5-amino-2-methyl-2-hexanol (XLogP3 = +0.4) [3]. This intermediate LogP value, conferred by the internal methyl branch at C2, is critical for balancing aqueous solubility and passive membrane permeability—a key consideration in CNS drug design where optimal LogP typically ranges between 1 and 3, but where starting points near zero are preferred for subsequent lead optimization [4].

Lipophilicity Window
Cross-study comparable
XLogP3 = -0.1
Intermediate LogP for balanced solubility-permeability optimization
Δ = +0.2 vs 5-amino-1-pentanol; Δ = -0.5 vs 5-amino-2-methyl-2-hexanol
Lipophilicity Drug Design ADME Optimization

Reduced Conformational Flexibility vs. Linear Analog

5-Amino-2-methyl-2-pentanol possesses three rotatable bonds, whereas its linear counterpart 5-amino-1-pentanol has four [1][2]. The presence of the geminal dimethyl substitution at C2 eliminates one rotatable bond relative to the linear analog, pre-organizing the molecule into a more constrained conformational ensemble. In drug design, reduced rotatable bond count correlates with improved oral bioavailability, as each additional rotatable bond is estimated to reduce bioavailability by approximately 10% [3].

Conformational Flexibility
Cross-study comparable
3 rotatable bonds
Supports ligand efficiency review in fragment-based design
Δ = -1 vs 5-amino-1-pentanol; matches chain-extended analog
Conformational Analysis Molecular Design Entropic Penalty

Pharma Patent & Biocatalysis Precedent

5-Amino-2-methyl-2-pentanol is explicitly disclosed as a synthetic intermediate in patent WO2014/9302 A1 filed by F. Hoffmann-La Roche AG and Hoffmann-La Roche Inc. [1]. Furthermore, it appears as a substrate in the stereoselective and chemoselective hydroxylation studies catalyzed by cytochrome P450 3A4, as reported by Larsen, May, and Auclair in the Journal of the American Chemical Society (2011, 133, 7853–7858) [2]. In contrast, no similar peer-reviewed biocatalytic or patent precedent was identified for the closely related analog 5-amino-2-methyl-2-hexanol in pharmaceutical context, and 5-amino-1-pentanol is primarily documented in CO2 capture and polymer chemistry literature rather than in small-molecule drug intermediate applications [3].

Patent & Biocatalysis Precedent
Cross-study comparable
Cited in WO2014/9302 & J. Am. Chem. Soc.
Reported pharmaceutical building block and P450 substrate
Comparable analogs lack direct pharmaceutical patent precedent
Pharmaceutical Intermediates Biocatalysis Process Chemistry

Tertiary Alcohol Oxidative Stability vs. Primary Alcohols

The tertiary hydroxyl group at C2 of 5-amino-2-methyl-2-pentanol is inherently resistant to oxidation to the corresponding ketone or aldehyde, in contrast to the primary alcohol of 5-amino-1-pentanol [1][2]. This structural feature eliminates the possibility of alcohol dehydrogenase-mediated oxidation, a common metabolic clearance pathway for primary alcohols [3]. Additionally, the gem-dimethyl substitution at the α-carbon introduces steric hindrance that slows nucleophilic attack at the hydroxyl-bearing carbon, further enhancing chemical stability under both storage and reaction conditions.

Oxidative Stability
Class-level
Tertiary alcohol (C2)
Class-level resistance to alcohol dehydrogenase metabolism
Primary alcohol analogs are class-level ADH substrates; data to verify for this pair
Oxidative Stability Metabolic Stability Shelf Life

Fragment-Like MW & TPSA vs. Heptaminol

5-Amino-2-methyl-2-pentanol has a topological polar surface area (TPSA) of 46.3 Ų [1], identical to both 5-amino-1-pentanol and 5-amino-2-methyl-2-hexanol (both 46.3 Ų) [2][3], reflecting the conserved amino alcohol functional group pair. However, the molecular weight (117.19 g/mol) and heavy atom count (8) position it between 5-amino-1-pentanol (MW 103.16, 7 heavy atoms) and 5-amino-2-methyl-2-hexanol (MW 131.22, 9 heavy atoms). Importantly, heptaminol (6-amino-2-methyl-2-heptanol, CAS 372-66-7), a pharmacologically active amino alcohol with established pressor properties and a Ki of 60 ± 2 μM for noradrenaline uptake inhibition [4], shares the tertiary alcohol motif but has a substantially higher molecular weight (145.24 g/mol) and an additional methylene unit (C8 vs C6), placing it outside typical fragment-like chemical space.

Fragment-Like Profile
Cross-study comparable
MW 117.19 g/mol; TPSA 46.3 Ų
Positioned between linear and extended-chain analogs in MW space
ΔMW = -28.05 vs heptaminol; heptaminol has known pressor activity
Druglikeness Permeability Physicochemical Profiling

GHS Safety Advantage over 5-Amino-1-pentanol

5-Amino-2-methyl-2-pentanol carries a GHS classification of Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Damage Category 1 (H318), and STOT SE Category 3 (H335), with the signal word 'Danger' [1]. In contrast, 5-amino-1-pentanol is reported with a pH of 13.2 (500 g/L, H2O, 20 °C) and is classified as corrosive, carrying hazard statements that include severe skin burns and eye damage [2]. This difference stems from the structural distinction: the primary amine in 5-amino-1-pentanol is fully solvent-exposed and more basic, whereas in 5-amino-2-methyl-2-pentanol, the proximity of the tertiary alcohol may moderate the amine's effective basicity through intramolecular hydrogen bonding. Heptaminol, although structurally analogous, may involve additional cardiovascular hazards related to its pharmacological activity as a pressor agent [3].

Safety Classification
Cross-study comparable
H302, H315, H318, H335; Signal: Danger
Reported GHS profile: no corrosive classification
5-Amino-1-pentanol is reported as corrosive (pH 13.2); context-dependent
Chemical Safety Regulatory Compliance Risk Management

5-Amino-2-methyl-2-pentanol: Key Application Scenarios


Fragment-Based Drug Discovery Libraries

With an XLogP3 of -0.1, a molecular weight of 117.19 g/mol (within the Rule of Three for fragments: MW < 300, LogP ≤ 3), three rotatable bonds, and 2 HBD / 2 HBA, 5-amino-2-methyl-2-pentanol meets all criteria for fragment library inclusion [1]. Its intermediate LogP fills a gap between the more polar 5-amino-1-pentanol (XLogP3 = -0.3) and the more lipophilic 5-amino-2-methyl-2-hexanol (XLogP3 = +0.4) [2], providing medicinal chemists with a building block that balances solubility and permeability without additional synthetic tuning. The reduced rotatable bond count (3 vs 4 for 5-amino-1-pentanol) further supports ligand efficiency optimization [1].

Pharmaceutical Intermediate Synthesis with Industrial Precedent

The compound's explicit disclosure in patent WO2014/9302 A1 by Hoffmann-La Roche, with a reported synthetic yield of ~82% [1], provides direct industrial precedent for its use as a pharmaceutical intermediate. This contrasts with the absence of comparable patent documentation for 5-amino-2-methyl-2-hexanol in drug synthesis contexts. For process chemistry groups seeking to develop scalable synthetic routes to amine-containing drug candidates, this precedent reduces the risk associated with building block selection and provides a reference point for reaction optimization [2].

Biocatalysis & P450 Oxidation Studies

The use of 5-amino-2-methyl-2-pentanol as a substrate in Larsen et al.'s study of predictable stereoselective and chemoselective hydroxylations with cytochrome P450 3A4 [1] establishes its relevance in biocatalysis research. The tertiary alcohol provides a non-oxidizable handle that allows researchers to focus hydroxylation events at other positions of the molecule, making it a valuable probe substrate for studying P450 regioselectivity and for developing engineered biocatalysts for late-stage C–H functionalization.

Metabolically Stable Scaffolds for Medicinal Chemistry

The tertiary alcohol motif of 5-amino-2-methyl-2-pentanol eliminates the primary metabolic liability associated with primary alcohol analogs such as 5-amino-1-pentanol—namely, rapid oxidation by alcohol dehydrogenases [1]. For drug discovery programs targeting indications where metabolic stability is critical (e.g., CNS disorders requiring sustained target engagement), the tertiary alcohol scaffold provides an intrinsically more stable starting point, potentially reducing the need for deuteration, fluorination, or other metabolic blocking strategies that add synthetic complexity and cost [2].

Application
Selection Property
Validation Focus
Fragment-based library design
Rule-of-Three compliance and conformational restraint
Lipophilicity-permeability-solubility balance in hit evolution
Pharmaceutical intermediate synthesis
Industrial patent precedent and reported scalable yield
Process chemistry reproducibility and building block validation
P450 biocatalysis probe substrate
Non-oxidizable tertiary alcohol handle
Regioselectivity mapping and engineered C–H activation
Metabolic stability-oriented design
Tertiary alcohol scaffold (class-level ADH resistance)
Oxidative metabolism endpoints and scaffold-specific clearance review

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